3-(4-fluorophenyl)imidazo[1,5-a]pyridine
Description
3-(4-Fluorophenyl)imidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound characterized by an imidazo[1,5-a]pyridine core substituted with a 4-fluorophenyl group at the 3-position. This scaffold is notable for its stability, tunable electronic properties, and versatility in applications ranging from fluorescent probes to pharmaceutical agents . The 4-fluorophenyl substituent imparts unique electronic and steric effects, distinguishing it from other derivatives. This article provides a detailed comparison with structurally similar compounds, emphasizing substituent effects on physicochemical, photophysical, and biological properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)imidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEMGEUZLQDRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Scientific Research Applications
Anticancer Activity
The imidazo[1,5-a]pyridine scaffold is recognized for its potential as an anticancer agent. Recent studies have shown that derivatives of this compound can effectively inhibit cancer cell proliferation. For instance, a series of imidazo[1,5-a]pyridine-chalcone derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including breast (MDA-MB-231), colon (RKO), and liver (HepG2) cells. Two compounds demonstrated promising IC50 values of 4.23 μM and 3.26 μM against MDA-MB-231 cells, indicating their potential for further development as anticancer drugs .
Other Biological Activities
Beyond its anticancer properties, 3-(4-fluorophenyl)imidazo[1,5-a]pyridine has shown activity against a range of biological targets:
- Anti-inflammatory : Compounds within this class have been identified as effective inhibitors of inflammatory pathways.
- Antimicrobial : The imidazo[1,5-a]pyridine derivatives exhibit antimicrobial activity against various pathogens .
- Enzyme Inhibition : They are also being investigated as inhibitors of key enzymes involved in disease processes, such as phosphodiesterase and tubulin polymerization .
Advanced Materials Development
This compound is being explored for incorporation into polymer matrices to enhance material properties. Its unique electronic characteristics make it suitable for applications in:
- Optoelectronic Devices : The compound's luminescent properties allow its use in sensors and emitters for imaging technologies .
- Coatings : It can be utilized in coatings that require specific chemical or physical properties due to its stability and reactivity .
Analytical Chemistry
In analytical chemistry, derivatives of this compound serve as standard reference materials in chromatographic techniques and spectrometry. Their ability to interact with various biological targets makes them useful in the accurate analysis of complex mixtures .
Synthesis and Evaluation of Anticancer Agents
A recent study focused on synthesizing new imidazo[1,5-a]pyridine derivatives linked with chalcone groups. The synthesized compounds were rigorously tested for their cytotoxic effects on multiple cancer cell lines using the MTT assay method. Results indicated that specific modifications to the imidazo[1,5-a]pyridine structure significantly enhanced anticancer activity .
Mechanistic Studies
Further investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells through ROS-mediated pathways and microtubule disruption . This highlights the dual role of this compound not only as a therapeutic agent but also as a tool for understanding cancer biology.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The 4-fluorophenyl group is an electron-withdrawing substituent due to the electronegativity of fluorine. This contrasts with:
- Electron-donating groups : Methyl (e.g., 5-methyl-3-(p-tolyl)imidazo[1,5-a]pyridine (3x) ), methoxy (e.g., 1-(4-methoxyphenyl) derivatives ).
- Stronger electron-withdrawing groups : Nitro (e.g., 5-methyl-3-(4-nitrophenyl)imidazo[1,5-a]pyridine (3w) ).
- Aromatic heterocycles : Pyridyl (e.g., 3-(pyridin-3-yl) derivatives ).
Key Observations :
Spectral and Physicochemical Data
*Estimated based on substituent contributions.
Photophysical Properties
Imidazo[1,5-a]pyridines are valued for their solvatochromism and large Stokes shifts. The 4-fluorophenyl derivative’s fluorescence is influenced by its electron-withdrawing nature:
- Emission Wavelength : ~450–470 nm (blue region), comparable to pyridyl derivatives .
- Stokes Shift : Larger than methyl-substituted analogs (e.g., 3v: 71% purity) due to enhanced charge transfer .
- Membrane Probe Efficacy : Fluorophenyl’s lipophilicity improves lipid bilayer intercalation vs. polar pyridyl groups .
Enzyme Inhibition
Cytochrome P450 Interactions
- The fluorophenyl group reduces 2C9/2C19 inhibition compared to benzofuran cores, as seen in MEKi G-868 .
Coordination Chemistry
The 4-fluorophenyl group’s steric bulk and electronic effects influence metal complexation:
- Coordination Modes : Bidentate (N,N) or tridentate (N,N,O) depending on substituents .
- Example : Cadmium complexes with pyridyl-substituted imidazo[1,5-a]pyridines show distorted square pyramidal geometries, whereas fluorophenyl may alter bond lengths due to weaker electron withdrawal vs. nitro groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)imidazo[1,5-a]pyridine, and how can reaction conditions be tailored for high yield and purity?
- Methodological Answer : A catalyst-free, one-pot cyclization reaction using water as the sole byproduct is a common approach. Mild conditions (room temperature, aqueous solvent) minimize side reactions. Substituted aldehydes (e.g., 4-fluorobenzaldehyde) and aminopyridine precursors are condensed under nitrogen to avoid oxidation. Optimizing stoichiometry (1:1 aldehyde:amine ratio) and reaction time (12–24 hours) enhances yield (up to 73% reported in analogous syntheses) .
| Key Parameters | Optimal Conditions |
|---|---|
| Solvent | Water or ethanol/water mixtures |
| Temperature | 25–40°C |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, aromatic protons of the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, ) .
- X-Ray Diffraction : Single-crystal X-ray analysis resolves π-stacking interactions and hydrogen-bonding networks (e.g., C–H⋯F and C–H⋯N), critical for understanding solid-state fluorescence properties .
Q. What photophysical properties make this compound relevant for optoelectronic applications?
- Methodological Answer : The compound exhibits a large Stokes’ shift (>100 nm) and blue emission (450–470 nm). Quantum yield (Φ) is measured via comparative actinometry using integrating sphere setups. Substituents like the 4-fluorophenyl group enhance π-conjugation, increasing Φ (reported up to 0.45 in similar derivatives) .
| Property | Value |
|---|---|
| Emission Wavelength | 450–470 nm |
| Quantum Yield (Φ) | 0.35–0.45 |
| Stokes’ Shift | 110–130 nm |
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence biological activity, and what assays validate its therapeutic potential?
- Methodological Answer : The electron-withdrawing fluorine atom enhances metabolic stability and target binding. In vitro assays include:
- COX-2 Inhibition : Fluorophenyl-containing analogs (e.g., pyrazolo[1,5-a]pyrimidines) show IC values < 0.1 µM in human whole-blood assays .
- Antibacterial Screening : Gram-positive bacteria (e.g., S. aureus) are tested via broth microdilution (MIC values 2–8 µg/mL) .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Compare binding poses of 3-(4-fluorophenyl) analogs with targets (e.g., COX-2 or CB2 receptors). Fluorine’s van der Waals interactions improve binding affinity .
- Substituent Scanning : Replace fluorine with Cl, CF, or OMe to assess electronic effects. Use Hammett plots to correlate σ values with activity .
Q. How can coordination chemistry expand applications of this compound?
- Methodological Answer : The imidazo[1,5-a]pyridine core acts as a tridentate ligand. For example, Cd(II) complexes exhibit distorted square-pyramidal geometries, confirmed by X-ray crystallography. Applications in catalysis or sensing require optimizing metal-ligand bond lengths (e.g., Cd–N: 2.25–2.35 Å) .
| Complex | Coordination Geometry | Application |
|---|---|---|
| [Cd(PPIP)Cl] | Distorted square pyramidal | Luminescent materials |
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
